molecular formula C15H11FN4OS B11975153 N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 303092-86-6

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975153
CAS No.: 303092-86-6
M. Wt: 314.3 g/mol
InChI Key: DLHBIJBRXQYICN-RQZCQDPDSA-N
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Description

N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the fluorobenzylidene group.

    Substitution: Substituted derivatives at the fluorobenzylidene group.

Scientific Research Applications

N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chlorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Bromobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methylbenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.

Properties

CAS No.

303092-86-6

Molecular Formula

C15H11FN4OS

Molecular Weight

314.3 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11FN4OS/c16-11-4-1-3-10(7-11)9-17-20-15(21)13-8-12(18-19-13)14-5-2-6-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI Key

DLHBIJBRXQYICN-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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